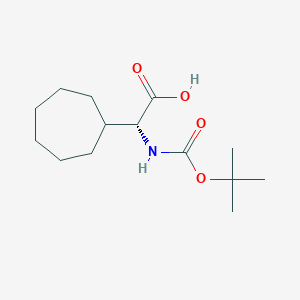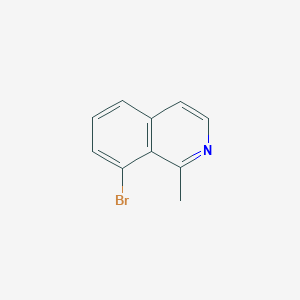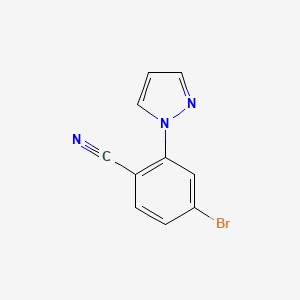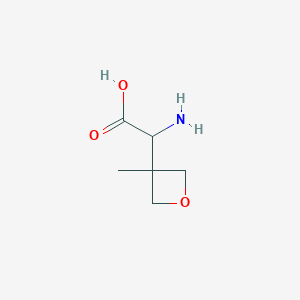![molecular formula C13H10N4O2 B1529292 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid CAS No. 1423029-05-3](/img/structure/B1529292.png)
2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid
Overview
Description
“2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid” is a compound with a molecular weight of 254.25 . Its IUPAC name is 2-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N4O2/c1-8-6-7-11-14-15-12(17(11)16-8)9-4-2-3-5-10(9)13(18)19/h2-7,16H,1H2,(H,18,19) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.25 . It is stored at room temperature .Scientific Research Applications
Anticancer Applications
The triazolo[4,3-b]pyridazin-3-yl moiety, as part of the broader family of triazolo compounds, has been explored for its potential anticancer properties. Research has focused on synthesizing derivatives that exhibit cytotoxic activity against various cancer cell lines, including breast cancer .
Antimicrobial Activity
Compounds with the triazolo[4,3-b]pyridazin-3-yl structure have been studied for their antibacterial properties. Studies have shown that some synthesized derivatives demonstrate moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria .
Analgesic and Anti-inflammatory Properties
The broader class of 1,2,4-triazolo compounds, which includes the specific compound , has been reported to possess analgesic and anti-inflammatory activities. These properties make them valuable for the development of new pain relief and anti-inflammatory medications .
Antioxidant Effects
Research into 1,2,4-triazolo derivatives has also indicated that some compounds may have antioxidant properties, which are beneficial in combating oxidative stress and may have implications in various diseases .
Antiviral Potentials
The triazolo[4,3-b]pyridazin-3-yl derivatives are being investigated for their antiviral activities. This research is particularly relevant in the context of emerging viral infections and the ongoing search for effective antiviral agents .
Enzyme Inhibition
Certain enzymes are key targets in therapeutic drug development. The triazolo[4,3-b]pyridazin-3-yl derivatives have been identified as potential enzyme inhibitors, with implications for treating disorders such as dyslipidemia, coronary heart disease, and diabetes .
Mechanism of Action
Target of Action
The primary targets of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid are the c-Met and VEGFR-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, respectively. The c-Met kinase is involved in cell growth, survival, and migration, while VEGFR-2 is a key player in angiogenesis, the process of new blood vessel formation .
Mode of Action
2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid interacts with its targets by inhibiting their activities . It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid affects several biochemical pathways. The c-Met pathway, involved in cell growth and survival, is disrupted, leading to a decrease in cell proliferation . Similarly, the inhibition of VEGFR-2 disrupts the angiogenesis pathway, reducing the formation of new blood vessels .
Pharmacokinetics
The compound’s inhibitory activities against c-met and vegfr-2 suggest that it is able to reach its targets in the body
Result of Action
The result of the action of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid is a decrease in cell proliferation and angiogenesis . By inhibiting c-Met and VEGFR-2, the compound disrupts the signaling pathways that promote these processes . This leads to a decrease in the growth of cancer cells and the formation of new blood vessels, which are key processes in the progression of cancer .
properties
IUPAC Name |
2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-6-7-11-14-15-12(17(11)16-8)9-4-2-3-5-10(9)13(18)19/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYUXXOSMKAFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C3C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186730 | |
| Record name | 2-(6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid | |
CAS RN |
1423029-05-3 | |
| Record name | 2-(6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)
![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)

![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)
![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)
![1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one](/img/structure/B1529218.png)


![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)


![tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B1529232.png)